molecular formula C17H24N2O4 B1500081 4-(4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)benzoic acid CAS No. 1131594-97-2

4-(4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)benzoic acid

Cat. No.: B1500081
CAS No.: 1131594-97-2
M. Wt: 320.4 g/mol
InChI Key: YJDNTASJMIPVSA-UHFFFAOYSA-N
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Description

“4-(4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)benzoic acid” is an organic compound . It is a colorless to light yellow crystalline solid . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . It is often used as an esterification agent, acylation agent, and acylating reagent .


Synthesis Analysis

The synthesis of “this compound” can be achieved through the reaction of benzoic acid with tert-butanol . The reaction is carried out at low temperatures, with slow addition of 0.5 moles of sulfuric acid or dimethyl sulfate as a catalyst . After the reaction is complete, the reaction product is filtered and washed with cold ether . The washed product is then dried to obtain "this compound" .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H14O4 . The average mass is 222.237 Da and the monoisotopic mass is 222.089203 Da .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.173g/cm³ . Its melting point is 209-212°C (decomposition), and its boiling point is 351.8°C at 760 mmHg . The flash point is 132.8°C, and the vapor pressure is 1.49E-05mmHg at 25°C . The refractive index is 1.533 .

Safety and Hazards

“4-(4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)benzoic acid” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Properties

IUPAC Name

4-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-12-11-18(14-7-5-13(6-8-14)15(20)21)9-10-19(12)16(22)23-17(2,3)4/h5-8,12H,9-11H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDNTASJMIPVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662608
Record name 4-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-97-2
Record name 4-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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